5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXTYKPXBBEVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl and trifluoromethyl groups enhances its lipophilicity and biological activity.
1. Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The presence of the chloro group in the phenyl ring is believed to enhance these activities by increasing the compound's reactivity and interaction with cellular targets .
2. Antimicrobial Activity
This compound has shown notable antimicrobial efficacy against several bacterial strains. Studies report that compounds within this class exhibit potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range. This suggests a potential application in treating bacterial infections .
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of inflammatory mediators in vitro. Compounds similar to thieno[2,3-d]pyrimidine have been reported to reduce paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like indomethacin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thieno[2,3-d]pyrimidines act as inhibitors of key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress-related damage in cells .
Case Studies
- Cytotoxicity Testing : A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values as low as 29.77 µg/mL for Caco-2 cells, indicating strong potential for further development as anticancer agents.
- Antibacterial Efficacy : In a comparative study of antimicrobial agents, thieno[2,3-d]pyrimidine derivatives showed superior activity against Staphylococcus aureus with MIC values significantly lower than those of standard antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Variations in the 4-Position Substituent
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (Compound 22)
- Structure : Differs from the target compound at the 5-position (phenyl vs. 4-chlorophenyl).
- Properties : Reported melting point: 124–126°C; molecular weight 373.0 g/mol .
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
- Structure: Features a 2,4-dichlorophenoxy group at the 4-position .
- Properties : Molecular formula C₁₈H₉Cl₃N₂OS (MW 407.69 g/mol).
- Comparison: The dichlorophenoxy substituent introduces additional steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility.
Analogues with Variations in the 5-Position Substituent
5-(4-Fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
- Structure : Fluorine substitution at the 5-position and a methyl group at the 2-position .
- Properties : Molecular formula C₁₃H₉FN₂OS (MW 276.29 g/mol).
- Comparison : Fluorine’s smaller size and higher electronegativity compared to chlorine may alter electronic effects without significantly affecting steric bulk.
5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine
Analogues with Modified Core Structures
4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine
- Structure : Incorporates a thiadiazole-thioether substituent .
- Activity : Thiadiazole moieties are associated with antimicrobial and anticancer activities due to their ability to chelate metal ions or disrupt enzyme function.
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Structure: Pyrimidine core instead of thieno[2,3-d]pyrimidine .
Anticancer Activity
- Target Compound: Limited direct data, but analogs like 6-methyl-4-{[3-(4-chlorophenyl)isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine (VIII) exhibit potent tumor cell inhibition . The trifluoromethyl group in the target compound may enhance activity by improving target binding through hydrophobic interactions.
- Key SAR: Electron-withdrawing groups (Cl, CF₃) at the 4- and 5-positions correlate with increased cytotoxicity. Thieno[2,3-d]pyrimidine cores outperform pyrimidine analogs in membrane penetration .
Antimicrobial Activity
- 4-Substituted Thieno[2,3-d]pyrimidines: Derivatives with nitro or trifluoromethyl phenoxy groups (e.g., 8a) show broad-spectrum activity against Gram-positive and Gram-negative bacteria . The target compound’s CF₃ group may similarly enhance microbial target engagement.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
